molecular formula C10H9ClF5NO2 B3260565 (S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride CAS No. 331847-07-5

(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride

Cat. No.: B3260565
CAS No.: 331847-07-5
M. Wt: 305.63 g/mol
InChI Key: ZZFVLTJRIMBREK-DFWYDOINSA-N
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Description

(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a pentafluorophenyl-substituted butanoic acid.

    Chirality Induction: The (S)-configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, recrystallization, and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted pentafluorophenyl groups.

Scientific Research Applications

(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Utilized in the development of novel materials with unique properties due to the presence of the pentafluorophenyl group.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-4-trifluoromethylphenylbutanoic acid hydrochloride
  • (S)-3-Amino-4-difluorophenylbutanoic acid hydrochloride
  • (S)-3-Amino-4-fluorophenylbutanoic acid hydrochloride

Uniqueness

(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride is unique due to the presence of the pentafluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced binding interactions and stability.

Properties

IUPAC Name

(3S)-3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFVLTJRIMBREK-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331847-07-5
Record name Benzenebutanoic acid, β-amino-2,3,4,5,6-pentafluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride
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